molecular formula C27H33NO9 B13749201 1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate CAS No. 40680-74-8

1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate

Cat. No.: B13749201
CAS No.: 40680-74-8
M. Wt: 515.6 g/mol
InChI Key: GYMGXQBDANURGI-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with 4,7-dimethoxy groups, a pyrrolidinium-linked ethoxy chain at position 6, and a 3-phenylpropan-1-ol moiety at position 3. Its counterion, 2-hydroxy-2-oxoacetate, enhances solubility and stability.

Properties

CAS No.

40680-74-8

Molecular Formula

C27H33NO9

Molecular Weight

515.6 g/mol

IUPAC Name

1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C25H31NO5.C2H2O4/c1-28-22-19-12-16-30-23(19)25(29-2)24(31-17-15-26-13-6-7-14-26)21(22)20(27)11-10-18-8-4-3-5-9-18;3-1(4)2(5)6/h3-5,8-9,12,16,20,27H,6-7,10-11,13-15,17H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

GYMGXQBDANURGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCC3)C(CCC4=CC=CC=C4)O.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Key Step: Synthesis of the 2-(Pyrrolidin-1-ium-1-ylethoxy) Substituent

A closely related preparation method involves the synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride, which shares structural similarity in the alkoxy amine side chain. This method provides insight into the preparation of the pyrrolidinium ethoxy substituent.

Step Reagents and Conditions Yield Notes
1. Alkylation of 4-hydroxybenzoic acid ethyl ester with 1-(2-chloroethyl)piperidine in N,N-dimethylformamide (DMF) using potassium carbonate at 60°C for 1.5 h 83% Ether formation via nucleophilic substitution
2. Hydrolysis of ester to acid using aqueous 2N sodium hydroxide in ethanol reflux for 1 h 83% Conversion to acid form
3. Acidification with concentrated HCl to precipitate hydrochloride salt 83% Crystallization and purification

This procedure, adapted for pyrrolidine analogs, would involve substitution of 1-(2-chloroethyl)pyrrolidine to introduce the pyrrolidinium moiety.

Coupling and Final Compound Formation

The coupling of the substituted benzofuran intermediate with the 3-phenylpropan-1-ol moiety likely involves:

  • Activation of the benzofuran derivative (e.g., via acid chloride formation using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide at room temperature).
  • Subsequent nucleophilic attack by the phenylpropanol derivative in the presence of a base such as N,N-diisopropylethylamine in tetrahydrofuran, stirring at room temperature for 30 minutes.
  • Workup includes aqueous sodium bicarbonate extraction, organic solvent washes, drying, and purification by silica gel chromatography.

Salt Formation with 2-Hydroxy-2-oxoacetate (Oxalate)

The final step involves salt formation between the synthesized cationic compound and oxalic acid (2-hydroxy-2-oxoacetate). This step is typically carried out by:

  • Dissolving the free base compound in an appropriate solvent.
  • Addition of stoichiometric oxalic acid under controlled temperature.
  • Crystallization of the oxalate salt.
  • Isolation by filtration and drying under vacuum.

Detailed Experimental Data and Reaction Conditions

Example Preparation of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride (Analogous Step)

Parameter Details
Starting Material 4-(2-piperidin-1-ylethoxy)benzoic acid ethyl ester
Solvent Methanol
Base 5N Sodium hydroxide
Temperature 40°C
Reaction Time 4.5 hours
Acidification Concentrated HCl at 5-10°C
Yield 83%
Melting Point 270-271°C
Purification Crystallization and vacuum drying

This step provides a reliable protocol for preparing the alkoxy amine hydrochloride salt, adaptable for the pyrrolidinium analog.

Activation and Coupling Reaction

Parameter Details
Activation Reagents Oxalyl chloride (0.4 mL), catalytic N,N-dimethylformamide (0.05 mL)
Solvent Dichloromethane (20 mL)
Temperature 20°C (room temperature)
Activation Time 2 hours
Coupling Reagents Tetrahydrofuran (20 mL), N,N-diisopropylethylamine (5 mL), amine nucleophile (e.g., 6-(2-amino-4-methoxyphenyl)-2-methoxy-5,6,7,8-tetrahydronaphthalene)
Coupling Time 30 minutes
Workup Saturated aqueous sodium bicarbonate, ethyl acetate extraction, brine wash, drying over MgSO4
Purification NH silica gel chromatography (hexane-ethyl acetate system)

This procedure exemplifies the formation of amide or ester linkages in complex molecules.

Comparative Notes and Perspectives from Varied Sources

  • The preparation of alkoxy amine hydrochloride salts is a well-established method, commonly employing alkylation of phenolic esters followed by hydrolysis and acidification.
  • Activation of carboxylic acids to acid chlorides with oxalyl chloride and catalytic DMF is a standard approach to facilitate coupling reactions under mild conditions.
  • The use of tetrahydrofuran and N,N-diisopropylethylamine provides an inert and basic environment conducive to nucleophilic substitution or amide bond formation.
  • Salt formation with oxalate improves compound stability and solubility, a common pharmaceutical practice for amine-containing molecules.
  • No direct literature or patent sources were found explicitly detailing the exact compound’s preparation, but analogous methodologies from related benzofuran and alkoxy amine compounds provide a reliable synthetic framework.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Etherification (alkylation) 4-hydroxybenzoic acid ethyl ester, 1-(2-chloroethyl)pyrrolidine, K2CO3, DMF, 60°C, 1.5 h ~83 Formation of 2-pyrrolidin-1-ylethoxy substituent
2 Hydrolysis 2N NaOH aqueous, ethanol reflux, 1 h ~83 Conversion of ester to acid
3 Acidification Concentrated HCl, 5-10°C 83 Formation of hydrochloride salt
4 Activation Oxalyl chloride, catalytic DMF, DCM, 20°C, 2 h N/A Formation of acid chloride intermediate
5 Coupling Tetrahydrofuran, N,N-diisopropylethylamine, amine nucleophile, room temp, 30 min N/A Formation of amide/ester linkage
6 Salt formation Oxalic acid addition, crystallization N/A Formation of oxalate salt

Chemical Reactions Analysis

Types of Reactions

1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

Benzofuran Core : Common across all analogs, often modified with methoxy groups.

Substituents at Position 6: Vary between amine derivatives (pyrrolidinium, morpholino, piperidinium).

Functional Groups at Position 5: Propanol, acetamide, or aminopropyl groups.

Counterions/Additives : Hydrochloride, oxoacetate, or sulfonate salts.

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position 6) Position 5 Functional Group Molecular Formula Key Properties/Notes Reference
Target Compound Pyrrolidinium ethoxy 3-Phenylpropan-1-ol C₂₄H₂₉NO₈⁺·C₂H₃O₅⁻ Cationic pyrrolidinium enhances solubility; oxoacetate stabilizes ionic interaction N/A
1-(4,7-Dimethoxy-6-(N-chlorosulfonyl carbamatobenzofuran-5-yl) ethanone N-chlorosulfonyl carbamate Acetyl (C=O) C₁₃H₁₂ClNO₈S Lower yield (55%); sulfonyl group may reduce bioavailability
N-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]acetamide (hydrochloride) Morpholino ethoxy Acetamide C₁₈H₂₄N₂O₆·HCl Neutral morpholino vs. cationic pyrrolidinium; hydrochloride salt improves crystallinity
5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) None N-methylpropan-2-amine C₁₂H₁₅NO Psychoactive; substitution at position 5 with amine enhances CNS activity
Cyclohexyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate Piperidinium ethoxy Carbamate C₂₅H₃₄N₂O₇⁺ Piperidinium’s larger ring may alter steric effects vs. pyrrolidinium

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The pyrrolidinium group in the target compound introduces a permanent positive charge, likely improving water solubility compared to neutral morpholino () or unsubstituted analogs (). This property is critical for drug delivery . 5-MAPB () demonstrates that substituents at position 5 (e.g., N-methylpropan-2-amine) correlate with psychoactivity, suggesting the target compound’s 3-phenylpropan-1-ol group may modulate receptor selectivity .

The target compound’s pyrrolidinium-ethoxy and oxoacetate groups may require specialized purification techniques .

Counterion Influence :

  • The oxoacetate counterion in the target compound contrasts with hydrochloride () or sulfonate salts (). Oxoacetate’s dual hydroxyl and carboxylate groups could enhance hydrogen bonding, impacting crystal packing and stability .

This highlights the tunability of benzofuran derivatives for structure-activity relationship (SAR) studies .

Biological Activity

The compound 1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C27H33N1O5C_{27}H_{33}N_{1}O_{5}, with a molecular weight of approximately 433.57 g/mol. Its structure features a benzofuran moiety, which is significant in many pharmacological applications due to its diverse biological activities.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain enzymes involved in pain pathways, particularly those related to the FMO3 enzyme family .
  • Anticancer Properties : Similar compounds have shown cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, benzimidazole derivatives have demonstrated selective cytotoxicity in hypoxic tumor environments .

Antinociceptive Effects

Studies have highlighted the potential of this compound in pain management. It has been shown to modulate pain pathways effectively, which could be attributed to its ability to inhibit specific receptors and enzymes associated with pain perception.

Cytotoxicity

The compound's structural analogs have been evaluated for their cytotoxic effects on tumor cells. For instance, benzimidazole derivatives were tested against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells, demonstrating significant cytotoxic activity . This suggests a need for further investigation into the specific effects of our compound on similar cell lines.

Study 1: Cytotoxic Activity Assessment

A recent study evaluated the cytotoxicity of several related compounds using WST-1 assays on A549 and WM115 cell lines. The results indicated that certain structural modifications could enhance cytotoxic efficacy against these cancer types. The findings support the hypothesis that the benzofuran structure contributes significantly to the observed biological activity .

Study 2: Pain Modulation

In a pharmacological study assessing pain relief properties, the compound was tested in animal models for its ability to reduce nociceptive responses. The results indicated a significant reduction in pain behavior compared to control groups, further validating its potential as an analgesic agent .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntinociceptiveSignificant pain reduction
CytotoxicityHigh activity against A549 and WM115 cells
Enzymatic InhibitionInhibition of FMO3 and related enzymes

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:

  • Synthesis Protocol : Reflux a mixture of precursors in ethanol for 2 hours, followed by filtration and recrystallization using a DMF–EtOH (1:1) solvent system to maximize yield and purity .

  • Purity Validation : Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) to quantify impurities. Mass Spectrometry (MS) should verify molecular weight .

  • Key Parameters :

    ParameterOptimal Condition
    SolventEthanol (reflux)
    RecrystallizationDMF:EtOH (1:1)
    Reaction Time2 hours

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Assign peaks for methoxy, pyrrolidinium, and benzofuran moieties to confirm substitution patterns .
    • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding interactions .
  • Stability Assessment :
    • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles.
    • UV-Vis Spectroscopy : Monitor photostability under controlled light exposure .

Q. How can researchers establish standardized protocols for reproducibility?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature) affecting yield and purity. This minimizes trial-and-error approaches .
  • Reference Standards : Cross-validate synthetic batches against certified reference materials (CRMs) with documented impurity profiles, as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. How can computational modeling enhance reaction design and mechanistic understanding?

Methodological Answer:

  • Reaction Path Prediction : Employ quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, particularly for the pyrrolidinium-ethoxybenzofuran coupling step .
  • Machine Learning Integration : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
  • Case Study : A computational study might reveal that the methoxy groups stabilize the benzofuran core via resonance, reducing side reactions during synthesis .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Feedback-Loop Strategy :
    • Compare computational energy profiles with experimental kinetic data (e.g., via Arrhenius plots).
    • Adjust computational parameters (e.g., solvent dielectric constant) to better match empirical observations .
    • Iteratively refine models using experimental HPLC or MS data to account for unanticipated intermediates .
  • Example : If simulations underestimate byproduct formation, re-evaluate the protonation state of the pyrrolidinium group in the reaction medium .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Functional Group Modulation : Systematically modify the methoxy, pyrrolidinium, or phenyl groups and assay biological/physical properties (e.g., solubility, binding affinity).

  • High-Throughput Screening (HTS) : Use automated platforms to test derivatives against target enzymes or receptors, correlating activity with electronic descriptors (e.g., Hammett constants) .

  • Data Table :

    Derivative ModificationSolubility (mg/mL)Bioactivity (IC₅₀)
    4,7-Dimethoxy0.1512 nM
    6-Ethoxy0.0845 nM

Q. How can researchers address challenges in scaling up synthesis while maintaining fidelity?

Methodological Answer:

  • Process Optimization : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates at scale, reducing solvent waste .
  • In-line Analytics : Implement real-time HPLC or Raman spectroscopy to monitor reaction progression and automate adjustments (e.g., pH, temperature) .

Q. What advanced statistical methods are suitable for analyzing multivariate data in SAR studies?

Methodological Answer:

  • Multivariate Analysis : Use Principal Component Analysis (PCA) to reduce dimensionality in datasets linking structural features (e.g., logP, polar surface area) to bioactivity .
  • Bayesian Optimization : Prioritize synthetic targets by modeling the probability of achieving desired properties (e.g., solubility >0.1 mg/mL) .

Guidelines for Data Reporting

  • Structural Data : Report NMR shifts (¹H/¹³C), HRMS, and crystallographic coordinates (if available) following IUPAC standards .
  • Experimental Reproducibility : Document reaction conditions (e.g., solvent grade, humidity) in line with CRDC 2020 guidelines for chemical engineering design .

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